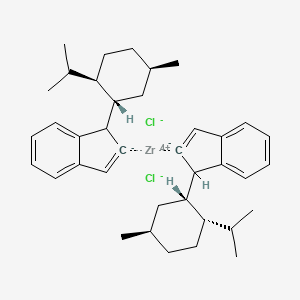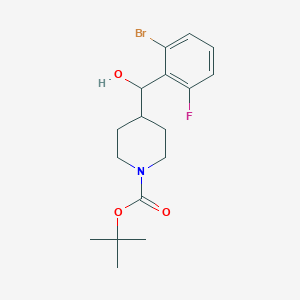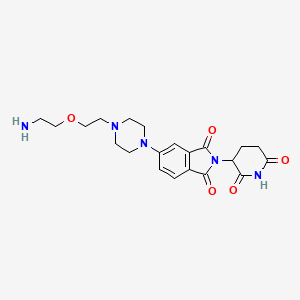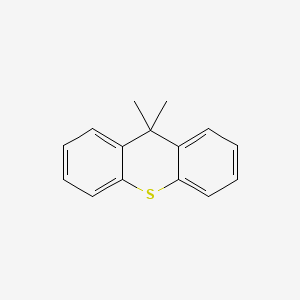
Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride is an organometallic compound that features a zirconium center coordinated to two indenyl ligands
Preparation Methods
The synthesis of Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive zirconium center. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran (THF) and may require heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium species.
Scientific Research Applications
Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials with unique properties.
Pharmaceuticals: Research is ongoing into its potential use in the synthesis of pharmaceutical intermediates.
Chemical Synthesis: It serves as a reagent in various organic synthesis reactions, aiding in the formation of complex molecules.
Mechanism of Action
The mechanism by which Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride exerts its effects typically involves the activation of small molecules through coordination to the zirconium center. This activation facilitates various chemical transformations, such as polymerization or catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar compounds to Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride include other zirconium-based metallocenes and organometallic complexes. For example:
Dichlorobis(1-neomenthylindenyl)zirconium: This compound also features zirconium coordinated to indenyl ligands but with different substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C38H50Cl2Zr |
|---|---|
Molecular Weight |
668.9 g/mol |
IUPAC Name |
1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,13-14,16,18-19H,8,10,12H2,1-3H3;2*1H;/q2*-1;;;+4/p-2/t2*14-,16+,18?,19+;;;/m11.../s1 |
InChI Key |
NHQCONCRFNYCBV-TZFJYWRYSA-L |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.C[C@@H]1CC[C@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
Canonical SMILES |
CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)


![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)


![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)

![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)


![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)


